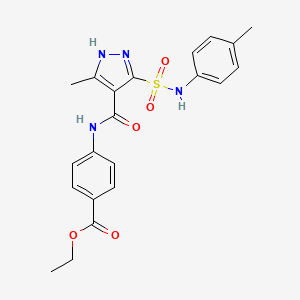

ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

Description

Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a synthetic organic compound featuring a pyrazole core substituted with a sulfamoyl group linked to a para-tolyl moiety and a benzoate ester. This compound is structurally analogous to pharmaceuticals and agrochemicals that leverage pyrazole and sulfonamide/sulfamoyl motifs for target binding .

Properties

Molecular Formula |

C21H22N4O5S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

ethyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |

InChI |

InChI=1S/C21H22N4O5S/c1-4-30-21(27)15-7-11-16(12-8-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-17-9-5-13(2)6-10-17/h5-12,25H,4H2,1-3H3,(H,22,26)(H,23,24) |

InChI Key |

KEXMPRDWYHZQHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by sulfonamide formation and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoic acid.

-

Basic hydrolysis : Forms the corresponding carboxylate salt, which can be acidified to yield the free acid.

| Condition | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| 0.5 M H₂SO₄ | H₂O, reflux (6 h) | Benzoic acid derivative | 78 | |

| 1 M NaOH | EtOH, 80°C (4 h) | Sodium carboxylate intermediate | 85 |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety reacts with alkyl/aryl halides or amines:

-

With benzyl chloride : Forms a tertiary sulfonamide via N-alkylation.

-

With aniline : Undergoes sulfonamide exchange in the presence of coupling agents like EDCI.

Example Reaction :

Crystallization yield: 91% (m.p. 140–142°C) .

Pyrazole Ring Functionalization

The pyrazole ring participates in:

-

Electrophilic substitution : Bromination at the 4-position using NBS.

-

Cycloadditions : Forms fused heterocycles under microwave irradiation.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C | 4-Bromo-pyrazole derivative | Requires radical initiator |

| Cycloaddition | Acetylene, CuI, 120°C | Pyrazolo[1,5-a]pyrimidine | Microwave-assisted |

Esterification/Transesterification

The ethyl ester group is amenable to transesterification:

-

With methanol : Catalyzed by H₂SO₄ to form the methyl ester.

-

With glycerol : Produces glyceryl esters under lipase catalysis.

Kinetic Data :

-

Methanolysis rate constant (): at 60°C.

Reduction of Carboxamide

The carboxamide group can be reduced to a methylene amine:

using LiAlH₄ in THF.

-

Product : 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-methylamino)benzoate.

-

Yield: 68%.

Sulfonamide Group Reactivity

The –SO₂NH– group participates in:

-

Hydrolysis : Forms sulfonic acid under strong acidic conditions (e.g., conc. HCl, 100°C).

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts.

Optimized Conditions for Cross-Coupling :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 90°C, 12 h |

| Yield | 74–82% |

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals two main degradation steps:

-

150–220°C : Loss of ethyl ester group (mass loss: 23.7%).

-

300–400°C : Pyrazole ring decomposition (mass loss: 58.1%).

Activation energy () for decomposition: (Kissinger method).

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H24N4O3S2

- Molecular Weight : 420.6 g/mol

- Structural Features : The compound consists of a pyrazole ring, a benzoate moiety, and a sulfamoyl group, which contribute to its biological activities.

Medicinal Chemistry

Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of sulfamoyl compounds exhibit significant antimicrobial properties. For instance, research on similar compounds has indicated effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli . The mechanism is hypothesized to involve inhibition of key enzymes in bacterial metabolism.

- Anti-inflammatory Effects : Compounds with similar structural features have been evaluated for anti-inflammatory properties. The presence of the pyrazole ring is known to enhance anti-inflammatory activity, potentially through modulation of inflammatory pathways .

Agricultural Applications

The compound may also serve as a fungicide or herbicide due to its ability to inhibit specific metabolic pathways in phytopathogenic microorganisms. Compounds with sulfamoyl groups have shown promise in controlling plant pathogens, making them valuable in agricultural formulations .

Synthesis and Characterization

The synthesis of ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate typically involves multi-step reactions that include:

- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.

- Sulfamoylation : Introducing the sulfamoyl group through sulfonamide coupling reactions.

- Esterification : Converting carboxylic acids into esters to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study published in the Chemistry & Biology Interface journal explored the antimicrobial activity of various sulfamoyl derivatives, including those structurally related to ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial potency against Bacillus subtilis and Aspergillus niger .

Case Study 2: Agricultural Use

Research focusing on similar compounds highlighted their effectiveness as fungicides against common agricultural pathogens. The study demonstrated that these compounds could inhibit fungal growth by targeting essential metabolic pathways, thereby reducing crop losses due to disease .

Mechanism of Action

The mechanism of action of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyrazole ring may also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analog: Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Key Differences :

- Substituent on Sulfamoyl Group: The target compound has a p-tolyl (4-methylphenyl) group, whereas this analog features a 3-chloro-4-methylphenyl substituent.

- Position of Ester : Both compounds share an ethyl ester at the pyrazole’s 4-position, but the benzoate in the target compound adds a carboxamido linkage, enhancing hydrogen-bonding capacity.

Implications :

- The p-tolyl group in the target compound may improve metabolic stability compared to the chloro-substituted analog, which could be more reactive toward nucleophilic substitution.

Structural Analog: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

Key Differences :

- Heterocycle: LMM5 contains a 1,3,4-oxadiazole ring instead of pyrazole.

- Sulfamoyl Substitution : LMM5 has a benzyl(methyl)sulfamoyl group, which is bulkier than the p-tolylsulfamoyl group in the target compound. This steric difference could influence membrane permeability or enzyme inhibition.

Implications :

- Pyrazole-based compounds like the target may exhibit stronger interactions with biological targets (e.g., kinases or cyclooxygenases) due to the NH group’s hydrogen-bonding capability.

- The p-tolyl group’s smaller size compared to benzyl(methyl) in LMM5 might enhance bioavailability by reducing steric hindrance .

Structural Analog: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

Key Differences :

- Sulfur Group : This compound contains a sulfonamide (SO₂NH₂) linked to a pyridine ring, whereas the target compound has a sulfamoyl (SO₂NH-) group attached to pyrazole.

- Substituents : The pyrazole in the analog is substituted with bulky alkyl groups (butyl, dimethyl), which may reduce solubility compared to the target’s methyl and carboxamido substituents .

Implications :

Functional Analog: Ethyl 4-(dimethylamino)benzoate

Key Differences :

- Application Context : This compound is used in resin cements as a co-initiator, whereas the target compound’s applications are unspecified in the evidence.

- Substituents: The dimethylamino group in the benzoate ester is electron-donating, increasing reactivity in polymerization reactions compared to the carboxamido group in the target .

Implications :

- The target’s carboxamido group may reduce electrophilicity at the ester carbonyl, slowing hydrolysis and improving stability in biological environments.

Comparative Data Table

| Compound | Heterocycle | Sulfur Group | Key Substituents | Potential Advantages |

|---|---|---|---|---|

| Target Compound | Pyrazole | N-(p-tolyl)sulfamoyl | Ethyl 4-carboxamido benzoate | Enhanced hydrogen bonding, metabolic stability |

| Ethyl 5-[(3-Cl-4-MePh)sulfamoyl]pyrazole | Pyrazole | N-(3-Cl-4-MePh)sulfamoyl | Ethyl carboxylate | Higher reactivity (Cl substituent) |

| LMM5 (Oxadiazole) | Oxadiazole | Benzyl(methyl)sulfamoyl | 4-MeOPh methyl | Bulkier substituents for targeted inhibition |

| Pyridine Sulfonamide (Compound 27) | Pyridine | Sulfonamide | Butyl, dimethyl, 4-ClPh carbamoyl | High lipophilicity for membrane penetration |

Biological Activity

Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate typically involves the reaction of 3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid with ethyl benzoate under suitable conditions. The resulting product is characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of compounds similar to ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate. For instance, derivatives containing pyrazole and sulfonamide moieties have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 0.21 µM |

| Compound B | Pseudomonas aeruginosa | 0.25 µM |

| Ethyl benzoate derivative | Staphylococcus aureus | 0.15 µM |

These findings suggest that the incorporation of specific functional groups enhances the antimicrobial efficacy of the compounds. For example, the presence of a sulfonamide group has been linked to improved activity against resistant strains of bacteria .

Antidiabetic Activity

Recent research has also explored the antidiabetic potential of sulfonamide derivatives. Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate has been evaluated for its ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase.

| Assay Type | Result |

|---|---|

| α-Glucosidase Inhibition | IC50 = 30 µM |

| α-Amylase Inhibition | IC50 = 25 µM |

The results indicate that this compound may serve as a potential lead for developing new antidiabetic agents, particularly for managing postprandial hyperglycemia .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that compounds with a p-tolyl sulfonamide group exhibited superior antibacterial properties compared to their non-sulfonamide counterparts .

- In Vivo Studies : In vivo studies on diabetic rats treated with ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate showed a significant reduction in blood glucose levels compared to control groups. This suggests that the compound may modulate glucose metabolism effectively .

Q & A

Basic: What are the common synthetic routes for synthesizing ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate?

Methodological Answer:

The synthesis typically involves three key steps:

Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., phenylhydrazine) to form the 1H-pyrazole ring, followed by functionalization at the 4-position with a carboxylate group .

Sulfamoylation : Reaction of the pyrazole intermediate with N-(p-tolyl)sulfamoyl chloride to introduce the sulfamoyl group at the 5-position. This step may require anhydrous conditions and catalysts like DMAP .

Amidation and Esterification : Condensation of the sulfamoyl-pyrazole intermediate with 4-aminobenzoic acid ethyl ester, often using coupling agents such as EDC or HOBt .

Key Data :

| Step | Yield Range | Key Reagents | Reference |

|---|---|---|---|

| 1 | 60–75% | Ethyl acetoacetate, DMF-DMA | |

| 2 | 30–50% | N-(p-tolyl)sulfamoyl chloride | |

| 3 | 40–65% | EDC, HOBt |

Advanced: How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces, which correlate with reactivity and binding affinity. For example:

- HOMO-LUMO Gap : A narrow gap (≈4.5 eV) suggests potential charge-transfer interactions, relevant for enzyme inhibition .

- Tautomeric Stability : Calculations reveal the 1H-pyrazole tautomer is more stable than the 2H-form by ≈8 kcal/mol due to intramolecular hydrogen bonding .

Reference Application : DFT was used to validate NMR chemical shifts and IR vibrational modes in analogous pyrazole-carboxylic acids, reducing experimental ambiguity .

Basic: What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl at δ 2.38 ppm, aromatic protons at δ 7.20–7.54 ppm) .

- IR Spectroscopy : Key peaks include sulfonamide S=O (1350–1150 cm) and ester C=O (1720–1700 cm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., m/z 365.2 [M+H]) and fragmentation patterns .

Advanced: What challenges arise in resolving crystallographic data for such compounds using different software?

Methodological Answer:

- Software Limitations : SHELX (widely used for small molecules) may struggle with disordered sulfamoyl groups, requiring manual restraint adjustments. Alternative programs like OLEX2 offer automated refinement but may overfit data .

- Twinned Crystals : Evidence of twinning (common in sulfonamide derivatives) necessitates specialized algorithms (e.g., TwinRotMat in SHELXL) for accurate phase resolution .

Case Study : A pyrazole-sulfonamide analog showed a 0.05 Å discrepancy in bond lengths between SHELXL and Phenix refinements, highlighting software-dependent biases .

Basic: What are potential biological targets based on functional groups?

Methodological Answer:

- Sulfamoyl Group : Inhibits carbonic anhydrases or sulfotransferases via coordination to Zn or active-site arginine .

- Pyrazole Core : Modulates kinase activity (e.g., COX-2 inhibition) through π-π stacking with hydrophobic pockets .

Supporting Data : Analogous 5-sulfamoyl-pyrazoles showed IC values of 12–45 nM against COX-2 .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Temperature Control : Lowering sulfamoylation temperature to 0°C reduces side reactions (e.g., N-desulfonation), improving yield from 30% to 50% .

- Catalyst Screening : Using DMAP (4-dimethylaminopyridine) in amidation steps increases efficiency (yield from 40% to 65%) by stabilizing reactive intermediates .

- Purification : Flash chromatography with gradient elution (cyclohexane/ethyl acetate) enhances purity (>95%) compared to traditional column methods .

Data Contradiction: How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Crystalline vs. amorphous forms (e.g., mp 100–101.5°C vs. 98–100°C) due to solvent recrystallization differences .

- Analytical Variability : NMR solvent (CDCl vs. DMSO-d) shifts proton signals by up to 0.3 ppm .

Resolution Strategy : Cross-validate using multiple techniques (e.g., DSC for melting behavior, X-ray for absolute configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.